molecular formula C21H15ClN2O2S B2404742 Ethyl 6-((2-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate CAS No. 306980-12-1

Ethyl 6-((2-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate

Cat. No.: B2404742
CAS No.: 306980-12-1
M. Wt: 394.87
InChI Key: TWUDOQGAPPYVFQ-UHFFFAOYSA-N
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Description

Ethyl 6-((2-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a cyano group, a phenyl group, and a chlorophenyl sulfanyl group attached to a nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-((2-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinate Backbone: The initial step involves the preparation of the nicotinate backbone through a condensation reaction between ethyl nicotinate and a suitable aldehyde or ketone.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Attachment of the Chlorophenyl Sulfanyl Group: The chlorophenyl sulfanyl group is attached through a thiolation reaction, where a chlorophenyl thiol reacts with the nicotinate backbone under basic conditions.

    Final Assembly: The final product is obtained by esterification of the intermediate compound with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-((2-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydroxide, and dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-((2-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Ethyl 6-((2-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate can be compared with other similar compounds, such as:

    Ethyl 6-((2-bromophenyl)sulfanyl)-5-cyano-2-phenylnicotinate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 6-((2-methylphenyl)sulfanyl)-5-cyano-2-phenylnicotinate: Similar structure but with a methyl group instead of chlorine.

    Ethyl 6-((2-fluorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorophenyl sulfanyl group, in particular, may enhance its interactions with biological targets and improve its efficacy in various applications.

Properties

IUPAC Name

ethyl 6-(2-chlorophenyl)sulfanyl-5-cyano-2-phenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c1-2-26-21(25)16-12-15(13-23)20(27-18-11-7-6-10-17(18)22)24-19(16)14-8-4-3-5-9-14/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUDOQGAPPYVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)SC2=CC=CC=C2Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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